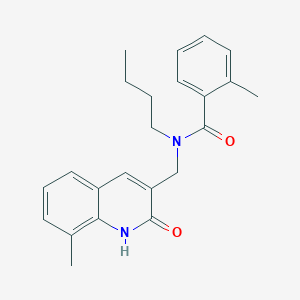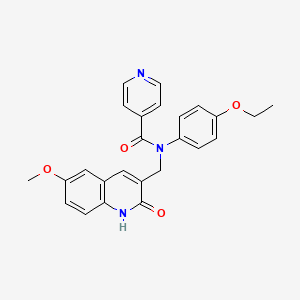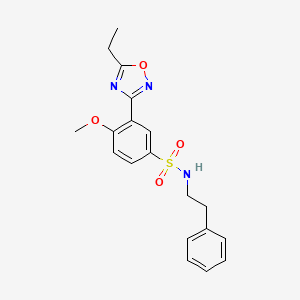![molecular formula C17H17NO7S B7716156 methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)
methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as "Methyl BPS" and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of Methyl BPS involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX-2, Methyl BPS reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Methyl BPS has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. It has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Methyl BPS is its high selectivity towards COX-2, which reduces the risk of side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). However, the synthesis of Methyl BPS is a complex process that requires careful attention to detail and precise measurements, which can be challenging for researchers without extensive experience in synthetic chemistry.
Zukünftige Richtungen
There are several potential future directions for the study of Methyl BPS, including the development of new synthetic methods to increase the yield and purity of the compound. Further research is also needed to determine the potential applications of Methyl BPS in the treatment of various inflammatory and neurodegenerative diseases, as well as its potential side effects and toxicity in humans.
Conclusion:
In conclusion, Methyl BPS is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis. However, further research is needed to determine its potential side effects and toxicity in humans, as well as its potential applications in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of Methyl BPS involves a multi-step process that requires several reagents and catalysts. The first step involves the preparation of 4-[(4-butylphenyl)sulfamoyl]phenol, which is then reacted with chloroacetic acid to form Methyl BPS. This process requires careful attention to detail and precise measurements to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl BPS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
methyl 2-[4-(1,3-benzodioxol-5-ylmethylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-22-17(19)10-23-13-3-5-14(6-4-13)26(20,21)18-9-12-2-7-15-16(8-12)25-11-24-15/h2-8,18H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCUCLJIQSIYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Benzo[1,3]dioxol-5-ylmethyl)-sulfamoyl]-phenoxy}-acetic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)

![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)









